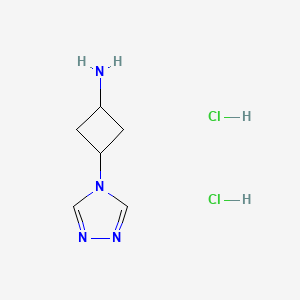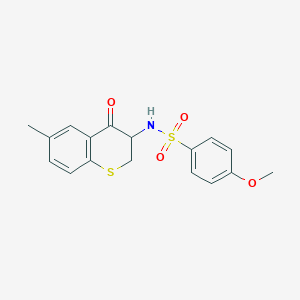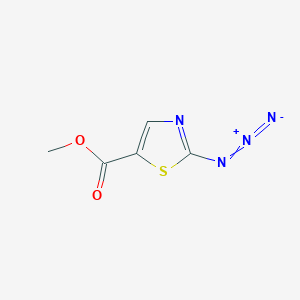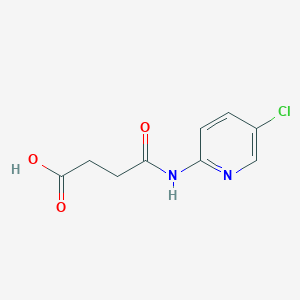
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPB is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 253.68 g/mol.
Applications De Recherche Scientifique
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth and metastasis. Inflammatory cells, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. In the brain, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and low toxicity. 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid can be easily synthesized in high yield and purity, making it readily available for research. However, 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid also has some limitations, including its limited solubility in water and its potential for off-target effects due to its broad mechanism of action.
Orientations Futures
There are several future directions for research on 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid and to identify its specific targets in different cell types. In addition, the development of more potent and selective 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid analogs may lead to the identification of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid involves the reaction of 2-chloro-5-nitropyridine with ethyl acetoacetate, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain 4-((5-Chloropyridin-2-yl)amino)-4-oxobutanoic acid in high yield and purity.
Propriétés
IUPAC Name |
4-[(5-chloropyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDLXZIPGBDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

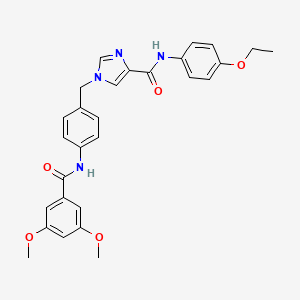
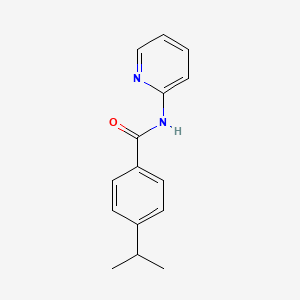



![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)


![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
